- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)
95652-77-0 structure
Product Name:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numéro CAS:95652-77-0
Le MF:C8H8ClNO3
Mégawatts:201.607021331787
MDL:MFCD08275100
CID:799671
Update Time:2025-06-08
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Piscine à noyau: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- La clé Inchi: WDMMBHZPESWUCL-UHFFFAOYSA-N
- Sourire: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Propriétés calculées
- Qualité précise: 201.01900
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 188
- Surface topologique des pôles: 48.4
Propriétés expérimentales
- Point de fusion: 67-69°
- Le PSA: 48.42000
- Le LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM178299-1g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 1g |
$145 | 2021-08-05 | |
| Chemenu | CM178299-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$661 | 2021-08-05 | |
| Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-50mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 50mg |
60.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-200mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 200mg |
161.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-500mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 500mg |
1495.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-250mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250mg |
288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-100mg |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 100mg |
112CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VU172-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 1g |
551.0CNY | 2021-08-03 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Référence
- Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors, Journal of Medicinal Chemistry, 2017, 60(17), 7315-7332
Méthode de production 3
Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Référence
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Référence
- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Référence
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Référence
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Référence
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologies, Synlett, 2011, (2), 203-206
Méthode de production 8
Conditions de réaction
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Référence
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Référence
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic Activity, Journal of Medicinal Chemistry, 2003, 46(5), 702-715
Méthode de production 10
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Référence
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Référence
- From 2,6-dichloronicotinic acid to thiopeptide cores, European Journal of Organic Chemistry, 2013, 2013(28), 6404-6419
Méthode de production 12
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Référence
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Référence
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Méthode de production 15
Conditions de réaction
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Référence
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Référence
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Référence
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Référence
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 1 h, reflux; 12 h, rt
Référence
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Référence
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- Methyl 2,6-dichloronicotinate
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numéro de commande:A858965
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:15
Prix ($):353.0
Courriel:sales@amadischem.com
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Littérature connexe
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Pureté:99%
Quantité:25g
Prix ($):353.0